![molecular formula C27H18ClN3 B2661776 2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine CAS No. 1205748-61-3](/img/structure/B2661776.png)
2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di([1,1’-biphenyl]-3-yl)-6-chloro-1,3,5-triazine is a complex organic compound characterized by its unique structure, which includes biphenyl groups and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di([1,1’-biphenyl]-3-yl)-6-chloro-1,3,5-triazine typically involves the reaction of 3-aminobiphenyl with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the selective formation of the desired product. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the biphenyl attacks the electrophilic carbon of the cyanuric chloride, leading to the formation of the triazine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Di([1,1’-biphenyl]-3-yl)-6-chloro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The biphenyl groups can be oxidized to form biphenyl quinones under the influence of strong oxidizing agents such as potassium permanganate.
Reduction: The triazine ring can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the triazine ring can be substituted with nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Biphenyl quinones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
2,4-Di([1,1’-biphenyl]-3-yl)-6-chloro-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an inhibitor of certain enzymes due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Di([1,1’-biphenyl]-3-yl)-6-chloro-1,3,5-triazine involves its interaction with specific molecular targets. The biphenyl groups allow the compound to intercalate into biological membranes or bind to proteins, potentially inhibiting their function. The triazine ring can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzymatic activity. This dual interaction makes it a versatile compound in biochemical research.
Comparison with Similar Compounds
- 2,4-Di([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine
- 2,4-Di([1,1’-biphenyl]-2-yl)-6-chloro-1,3,5-triazine
- 2,4-Di([1,1’-biphenyl]-3-yl)-6-methyl-1,3,5-triazine
Comparison: Compared to its analogs, 2,4-Di([1,1’-biphenyl]-3-yl)-6-chloro-1,3,5-triazine is unique due to the position of the biphenyl groups and the presence of the chlorine atom. These structural differences influence its reactivity and interaction with other molecules, making it particularly useful in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-chloro-4,6-bis(3-phenylphenyl)-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClN3/c28-27-30-25(23-15-7-13-21(17-23)19-9-3-1-4-10-19)29-26(31-27)24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNMSEVGOAHNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)Cl)C4=CC=CC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one](/img/structure/B2661693.png)
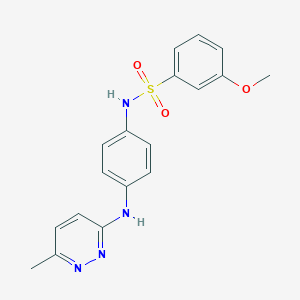
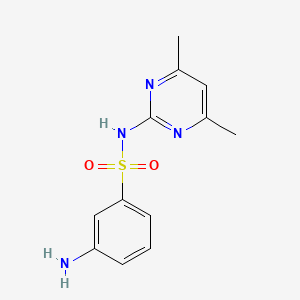
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2661698.png)
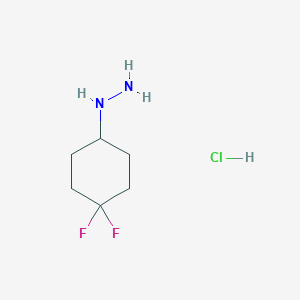
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2661700.png)
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2661703.png)
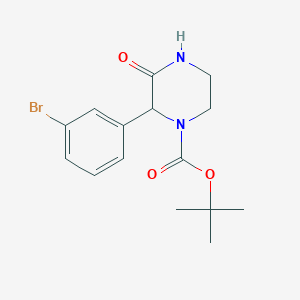
![Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2661707.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2661708.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2661709.png)
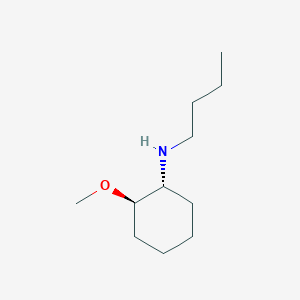
![N-(2,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661714.png)

